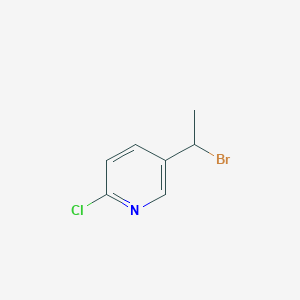

5-(1-Bromoethyl)-2-chloropyridine

Description

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are foundational to modern synthetic chemistry due to their role as versatile intermediates. The presence of a halogen atom on the pyridine (B92270) ring, an electron-deficient system, creates a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are instrumental in constructing complex molecules with diverse applications.

In pharmaceutical and agrochemical research, halopyridines are key for creating libraries of candidate compounds to study structure-activity relationships. nih.gov The ability to introduce various functional groups at specific positions on the pyridine ring through reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings makes them invaluable. nih.govmdpi.com For instance, nickel-catalyzed cross-coupling reactions between 2-chloropyridines and alkyl bromides provide a direct route to 2-alkylated pyridines, which are present in drugs like Lunesta and Nexium. nih.govnih.gov

The reactivity of halogenated pyridines is influenced by the nature of the halogen and its position on the ring. For example, 2-halopyridines are particularly susceptible to nucleophilic substitution. acs.org The development of new and efficient halogenation methods for pyridines remains an active area of research, aiming to provide access to a broader range of these essential synthetic building blocks. nih.govnih.gov

Research Context of 5-(1-Bromoethyl)-2-chloropyridine within Pyridine Analogues

This compound belongs to the family of 2-chloro-5-substituted pyridines. These compounds are significant precursors in various synthetic pathways. The chloro-substituent at the 2-position and the bromoethyl group at the 5-position offer two distinct reactive sites for sequential and selective chemical modifications.

The research context for this compound is often linked to the synthesis of chiral molecules. The ethyl group attached to the pyridine ring can be a precursor to a secondary alcohol. For instance, the reduction of a related compound, 2-chloro-5-acetylpyridine, can yield a chiral alcohol, 1-(6-chloropyridin-3-yl)ethanol. chemicalbook.com The enantioselective reduction of such acetylpyridine derivatives is a well-studied area, often employing microbial or enzymatic methods to produce optically active 1-(pyridyl)ethanol derivatives. tandfonline.com These chiral alcohols are valuable building blocks in asymmetric synthesis.

Furthermore, the 2-chloro-5-substituted pyridine scaffold is a common motif in the development of bioactive compounds. For example, derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) have been explored for their biological activities. asianpubs.org The ability to functionalize the 5-position of the 2-chloropyridine (B119429) core is a key strategy in medicinal chemistry and materials science.

Overview of Academic Contributions to Bromoethyl-Chloropyridine Chemistry

Academic research has significantly contributed to the understanding and application of bromoethyl-chloropyridine chemistry, primarily through the development of synthetic methodologies and their application in creating novel compounds.

A key area of academic contribution is the enantioselective synthesis of chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands are highly sought after for their effectiveness in various metal-catalyzed asymmetric reactions. rsc.org The synthesis of such ligands can start from precursors like this compound. The bromoethyl group can be converted to other functionalities, and the chlorine atom can participate in cross-coupling reactions to build the final ligand structure.

Research has also focused on the synthesis of the precursor, 2-chloro-5-acetylpyridine, which upon reduction and subsequent reaction can lead to compounds like this compound. Synthetic routes to 2-chloro-5-acetylpyridine have been described, involving multiple steps starting from compounds like 6-chloronicotinoyl malonate. chemicalbook.com

Moreover, the broader field of pyridine chemistry has seen extensive academic work on cross-coupling reactions. The development of palladium-catalyzed reactions, such as the Suzuki coupling of pyridylboronic acids with heteroaryl halides, has enabled the synthesis of highly substituted bipyridines and other complex pyridine-containing structures. acs.org These methodologies are directly applicable to molecules like this compound, allowing for the introduction of aryl or other groups at the 2-position.

Below is a table summarizing some relevant research findings in the area of functionalized pyridine synthesis:

| Precursor | Reaction Type | Product | Significance |

| 2-Chloropyridines | Nickel-catalyzed cross-coupling | 2-Alkylated pyridines | Access to functionalized molecules for pharmaceuticals. nih.govnih.gov |

| 5-Acetylfuro[2,3-c]pyridine | Microbial enantioselective reduction | (R)- or (S)-5-(1-hydroxyethyl)furo[2,3-c]pyridine | Important intermediate for HIV reverse-transcriptase inhibitors. tandfonline.com |

| 2-Amino-5-chloropyridine | Diazotization and bromination | 2-Bromo-5-chloropyridine (B189627) | A common synthetic route to dihalogenated pyridines. chemicalbook.com |

| Ethylidene amides and dialkylformamide | Chlorination | 2-Chloro-5-substituted pyridines | An industrial method for preparing 2-chloro-5-substituted pyridines. google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(1-bromoethyl)-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUAICUSKXAQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824272-95-8 | |

| Record name | 5-(1-bromoethyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 5 1 Bromoethyl 2 Chloropyridine Reactivity

Nucleophilic Substitution Reactions of 5-(1-Bromoethyl)-2-chloropyridine

Nucleophilic substitution reactions are fundamental to the functionalization of this compound. The two halogenated positions exhibit different susceptibilities to nucleophilic attack, governed by the electronic properties of the pyridine (B92270) ring and the nature of the side chain.

Reactivity at the C-2 Chloro Position of the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring decreases the electron density at the ortho (C-2 and C-6) and para (C-4) positions, making them electrophilic and thus activated towards nucleophilic attack. youtube.com This activation is a key factor in the reactivity of 2-halopyridines.

The general mechanism for SNAr at the C-2 position involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. youtube.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. For instance, reactions with amines are common and proceed readily, often requiring elevated temperatures to overcome the activation barrier. youtube.com Similarly, alkoxides can displace the C-2 chloro group to form the corresponding ethers. libretexts.org

The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the rate-determining step being the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. rsc.org However, in the context of pyridinium (B92312) ions, a different order has been observed where the reactivity of chloro, bromo, and iodo substituents are comparable. rsc.org

Table 1: General Conditions for Nucleophilic Substitution at the C-2 Position of 2-Chloropyridines

| Nucleophile | Reagents & Conditions | Product Type |

| Amines | Excess amine, heat | 2-Aminopyridine derivative |

| Alkoxides | Sodium or potassium alkoxide, alcohol solvent | 2-Alkoxypyridine derivative |

This table represents generalized conditions for 2-chloropyridines and is expected to be applicable to this compound.

Reactivity of the Bromoethyl Side Chain at C-5

The bromoethyl group at the C-5 position behaves as a typical secondary alkyl bromide and is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. docbrown.info

The reactivity of this side chain allows for the introduction of a wide variety of functional groups. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of the corresponding aminoethylpyridines. chemguide.co.uk This process can sometimes lead to multiple substitutions, forming secondary and tertiary amines, especially if the amine nucleophile is not used in large excess. chemguide.co.uk

The competition between nucleophilic attack at the C-2 chloro position and the bromoethyl side chain is a critical aspect of the chemistry of this molecule. Selective reaction at one site over the other can often be achieved by carefully controlling the reaction conditions, such as the nature of the nucleophile, solvent, and temperature. For instance, a soft nucleophile might preferentially attack the sp³-hybridized carbon of the bromoethyl group, while a hard nucleophile might favor attack at the sp²-hybridized carbon of the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions offer powerful methods for further elaboration of the pyridine core.

Palladium-Catalyzed Coupling Reactions in Pyridine Chemistry

Palladium catalysts are widely used to couple aryl and heteroaryl halides with a variety of organometallic reagents. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation of the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

In the context of 2-chloropyridines, the chloro group can effectively participate in these coupling reactions, although it is generally less reactive than the corresponding bromo or iodo derivatives. The choice of palladium catalyst and ligands is crucial for achieving high efficiency and selectivity.

Suzuki-Miyaura Coupling Strategies with Halopyridines

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent (typically a boronic acid or ester) as the coupling partner, is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. nih.gov It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

For halopyridines, including 2-chloropyridines, Suzuki-Miyaura coupling provides a direct route to aryl- or heteroaryl-substituted pyridines. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The base is essential for the activation of the organoboron species.

While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in readily accessible literature, the methodology is broadly applicable to 2-chloropyridines. researchgate.net The bromoethyl side chain would likely remain intact under standard Suzuki-Miyaura conditions, allowing for selective arylation at the C-2 position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Component | Example |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |

This table presents common reagents and conditions for Suzuki-Miyaura coupling of 2-chloropyridines and is expected to be applicable to this compound.

Negishi Cross-Coupling for Aryl and Heteroaryl Pyridines

The Negishi cross-coupling reaction employs organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. researchgate.net Organozinc reagents are known for their high reactivity, which often allows for coupling reactions to proceed under mild conditions and with high yields.

The Negishi coupling is a powerful method for the synthesis of biaryls and other coupled products. In the case of 2-chloropyridines, this reaction provides an alternative to the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl substituents. The preparation of the organozinc reagent is a key step, often achieved through the reaction of an organolithium or Grignard reagent with a zinc salt, or via direct insertion of zinc into an organic halide. nih.gov

Similar to the Suzuki-Miyaura coupling, the Negishi reaction on this compound would be expected to occur selectively at the C-2 position, given the higher reactivity of the aryl chloride in palladium-catalyzed cross-coupling compared to the alkyl bromide under many conditions.

Table 3: General Parameters for Negishi Cross-Coupling of Aryl Halides

| Component | Example |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ |

| Organozinc Reagent | Arylzinc halides, Heteroarylzinc halides |

| Solvent | THF, Dioxane, DMF |

| Reaction Temperature | Room temperature to reflux |

This table outlines general conditions for Negishi coupling of aryl halides, which can be adapted for 2-chloropyridines like this compound.

Electrophilic Reactions on the Pyridine Ring and Side Chain

The reactivity of halogenated pyridines in electrophilic reactions is a complex interplay of the inherent electron-deficient nature of the pyridine ring and the directing effects of its substituents. The nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic attack, making such reactions challenging and often requiring harsh conditions like high temperatures. youtube.com This deactivation is a result of the nitrogen's electron-withdrawing inductive effect. youtube.com

In the case of substituted pyridines, the position of the substituents plays a crucial role in determining the regioselectivity of the reaction. For instance, the presence of an electron-donating group can activate the ring towards electrophilic substitution, typically directing the incoming electrophile to the ortho and para positions relative to the activating group. youtube.com Conversely, electron-withdrawing groups further deactivate the ring. In the context of this compound, both the chloro and bromoethyl groups are electron-withdrawing, which further reduces the ring's nucleophilicity.

Electrophilic substitution on the pyridine ring, when it does occur, generally favors the meta-position (C-3 or C-5) as the positive charge in the intermediates formed by attack at the ortho or para positions would be unfavorably located on the nitrogen atom. youtube.com However, the reactivity can be significantly enhanced by converting the pyridine to a pyridine-N-oxide. This transformation introduces a resonance-donating oxygen atom that activates the ring, particularly at the para-position, making electrophilic substitution more facile. youtube.com

The bromoethyl side chain also presents a site for potential electrophilic reactions, although reactions on the pyridine ring are more commonly investigated. The bromine atom can be targeted by electrophiles, potentially leading to substitution or elimination reactions under specific conditions.

Oxidative Bromination Mechanisms

Oxidative bromination of pyridines is a method to introduce bromine atoms onto the pyridine ring. These reactions often require strong acids and high temperatures. youtube.comyoutube.com The mechanism typically involves the generation of a potent electrophilic bromine species. A common method involves using bromine in the presence of oleum (B3057394) (fuming sulfuric acid). google.com

The kinetics of bromination have been studied for pyridine derivatives like 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine. The reaction proceeds via the more reactive pyridone tautomer at lower pH and through the conjugate anion at higher pH. cdnsciencepub.comresearchgate.net These studies indicate that pyridones and their anions behave similarly to substituted phenoxide ions in terms of reactivity. cdnsciencepub.comresearchgate.net The introduction of a bromine atom can, in some cases, increase the reactivity towards further bromination due to its influence on the pKa of the molecule. cdnsciencepub.comresearchgate.net

Alternative brominating agents have been developed to avoid the harsh conditions and low selectivity associated with using elemental bromine. Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum have been shown to be effective and more selective. google.com The use of DBDMH is often preferred for large-scale production due to its efficiency and the lower formation of side products. google.com

| Brominating System | Conditions | Substrate Type | Observations |

| Br₂ / Oleum | High Temperature | Pyridine Derivatives | Slow reaction, formation of mono- and di-bromo isomers. google.com |

| NBS / Oleum | - | Pyridine Derivatives | Improved selectivity over Br₂. google.com |

| DBDMH / Oleum | 80-125°C | Pyridine Derivatives | Preferred for industrial scale, high selectivity, typical reaction time 2-10 hours. google.com |

| Bromine / Aqueous Solution | pH 0-9, 25°C | 4-Pyridone | Reaction via pyridone tautomer (pH < 6) or conjugate anion (pH > 6). cdnsciencepub.comresearchgate.net |

Radical Reaction Pathways in Halogenated Pyridines

Halogenated pyridines are excellent precursors for the generation of pyridyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov These radical pathways offer a mechanistic alternative to traditional ionic reactions and can lead to unique reactivity and regioselectivity. acs.org

A prominent method for generating pyridyl radicals from halopyridines is through photoredox catalysis. nih.gov In this process, a photocatalyst, typically an iridium or ruthenium complex, absorbs light and enters an excited state. The excited photocatalyst can then engage in a single-electron transfer (SET) with the halopyridine. For bromopyridines, this usually occurs via a reductive quenching pathway where the photocatalyst reduces the C-Br bond. nih.gov However, the reduction potentials of halopyridines can be quite negative, often necessitating a proton-coupled electron transfer (PCET) mechanism to facilitate the reduction. nih.gov In a PCET process, the pyridine nitrogen is protonated, which makes the molecule easier to reduce. nih.gov

Once the pyridyl radical is formed, it can undergo various reactions, such as addition to alkenes or alkynes in a process known as radical hydroarylation. nih.gov This allows for the anti-Markovnikov functionalization of unsaturated bonds. The efficiency and outcome of these radical reactions can be influenced by the presence of co-catalysts, such as thiols, which can act as hydrogen atom transfer (HAT) agents to complete the catalytic cycle. nih.gov

The regioselectivity of radical functionalization can differ significantly from that of ionic reactions like the Minisci reaction. acs.org For instance, the generation of pyridinyl radicals from pyridinium ions can lead to selective C-4 or C-6 functionalization, depending on the substituents present on the pyridine ring. acs.org

| Reaction Type | Radical Generation Method | Key Features |

| Photoredox Alkylation | Single-electron reduction of halopyridine by a photocatalyst. nih.gov | Forms heteroaryl radicals; undergoes anti-Markovnikov addition to alkenes/alkynes. nih.gov |

| Proton-Coupled Electron Transfer (PCET) | Reduction of a protonated halopyridine. nih.gov | Overcomes high negative reduction potentials of halopyridines. nih.gov |

| Radical Functionalization via Pyridinium Ions | Single-electron reduction of pyridinium ions. acs.org | Offers distinct positional selectivity (C-4 or C-6) compared to classical methods. acs.org |

| Radical Monoalkylation | Reaction of N-methoxypyridinium salts with radicals from alkenes or alkyl iodides. chemrxiv.org | Proceeds under neutral conditions without an external oxidant. chemrxiv.org |

Chemodivergent Reactivity Profiles of Substituted Pyridines

Chemodivergence refers to the ability of a single substrate to yield different products under different reaction conditions. Substituted pyridines, including halogenated derivatives, can exhibit remarkable chemodivergent reactivity, allowing for the selective synthesis of a wide array of functionalized products.

The functionalization of the pyridine ring can be directed to different positions by carefully choosing the reaction type and catalysts. For example, while electrophilic aromatic substitution on pyridine is difficult and typically meta-directing, radical functionalization offers pathways to other isomers. youtube.comacs.org The development of catalytic systems has been pivotal in controlling the outcome of these reactions. For instance, Rh-catalyzed asymmetric reductive Heck reactions have been employed for the enantioselective synthesis of 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors. acs.org

The generation of pyridyne intermediates from di- or tri-substituted pyridines is another powerful strategy that showcases chemodivergent reactivity. nih.gov For example, a 3,4-pyridyne can be generated from a suitably substituted precursor like 3-chloro-2-ethoxypyridine. nih.gov This highly reactive intermediate can then be trapped by a variety of nucleophiles and electrophiles in a regioselective manner to produce polyfunctional pyridines that would be difficult to access through other means. nih.gov By changing the trapping agent, a diverse range of products can be obtained from a common intermediate.

Furthermore, the presence of multiple reactive sites, such as the C-Cl and C-Br bonds in 5-bromo-2-chloropyridine (B1630664), allows for selective cross-coupling reactions. sigmaaldrich.com The differential reactivity of these halogen atoms (typically C-Br is more reactive than C-Cl in palladium-catalyzed couplings) can be exploited to introduce different substituents sequentially at specific positions. This selective functionalization is a key aspect of the chemodivergent reactivity of poly-halogenated pyridines.

| Reaction Strategy | Substrate Type | Conditions | Outcome |

| Asymmetric Reductive Heck | Dihydropyridines | Rh-catalyst, boronic acids | Enantioenriched 3-substituted tetrahydropyridines. acs.org |

| Pyridyne Formation/Trapping | 3-Chloro-2-ethoxypyridine | n-BuLi, then nucleophile/electrophile | Regioselective synthesis of 2,3,4-trisubstituted pyridines. nih.gov |

| Cascade Reaction | α,β-Unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids | Cu-catalyst | Highly substituted pyridines via cross-coupling, electrocyclization, and oxidation. organic-chemistry.org |

| Selective Cross-Coupling | 5-Bromo-2-chloropyridine | Pd-catalyst, boronic acid | Suzuki coupling at the more reactive C-Br position. sigmaaldrich.com |

Applications of 5 1 Bromoethyl 2 Chloropyridine in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Structures

The compound's architecture allows for sequential and site-selective reactions, making it a powerful tool for chemists to construct elaborate organic molecules. The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, while the bromine in the ethyl side chain is an excellent leaving group for nucleophilic substitution or a precursor for elimination reactions.

5-(1-Bromoethyl)-2-chloropyridine is an exemplary starting material for the synthesis of new heterocyclic systems. The bromoethyl group can be readily converted into other functionalities, such as azides, amines, or alcohols, which can then participate in intramolecular cyclization reactions. For instance, reaction with a nitrogen nucleophile could lead to the formation of a second nitrogen-containing ring fused to the pyridine (B92270) core. The chloro group at the 2-position can be displaced by various nucleophiles (e.g., O, N, S), providing a handle to introduce further diversity and build different types of heterocyclic structures. Pyridine derivatives are fundamental to the synthesis of a vast array of heterocyclic compounds, many of which are explored for their medicinal properties. chempanda.com

The dual reactivity of this compound facilitates the assembly of complex polycyclic and fused pyridine systems. The 2-chloro position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and attach other aromatic or heterocyclic rings. Following this, the bromoethyl side chain can be chemically manipulated to initiate a cyclization reaction onto the newly introduced ring system. This stepwise approach allows for the controlled construction of intricate scaffolds like pyrido[2,3-d]pyrimidines or naphthyridines, which are prevalent in medicinal chemistry. uni.lunih.gov The synthesis of such fused systems is a key area of research in drug discovery. uni.lu

Precursor for Advanced Chemical Research Compounds

Beyond its role in constructing core molecular skeletons, this compound serves as a direct precursor to specialized molecules designed for a range of research applications, from pharmaceuticals to crop protection.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines, such as 2-chloropyridine (B119429) and its derivatives, are crucial intermediates in the synthesis of many pharmaceuticals, including antihistamines and antiarrhythmics. chempanda.comwikipedia.orgnbinno.com The closely related compound, 5-bromo-2-chloropyridine (B1630664), is used in the synthesis of antiviral and anti-inflammatory drugs. chempanda.com By providing multiple points for chemical modification, this compound allows for the systematic exploration of chemical space to optimize biological activity, making it an important building block for creating new generations of therapeutic agents.

Table 1: Examples of Bioactive Scaffolds Derived from Chloropyridine Intermediates

| Intermediate Class | Therapeutic Area | Example Drug Class | Reference |

| 2-Chloropyridines | Allergy | Antihistamines (e.g., Pheniramine) | chempanda.comwikipedia.org |

| 2-Chloropyridines | Cardiology | Antiarrhythmics (e.g., Disopyramide) | wikipedia.org |

| 5-Bromo-2-chloropyridine | Infectious Disease | Antivirals (e.g., Entecavir) | chempanda.com |

| 5-Bromo-2-chloropyridine | Inflammation | Anti-inflammatories (e.g., Loxoprofen) | chempanda.com |

Pyridine-based compounds are integral to the modern agrochemical industry, serving as fungicides, insecticides, and herbicides. nih.govnih.gov The 2-chloropyridine core is a common feature in many pesticides. wikipedia.orgagropages.com For example, 5-bromo-2-chloropyridine, an analog of the title compound, is a known intermediate in the production of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. chempanda.com The functional handles on this compound allow for its incorporation into complex molecules designed to protect crops, highlighting its significance in agricultural chemistry. researchgate.net The development of novel pyridine-based agrochemicals is an active area of research aimed at improving efficacy and safety. colab.ws

Table 2: Agrochemicals Synthesized from Halogenated Pyridine Intermediates

| Intermediate | Agrochemical | Type | Reference |

| 5-Bromo-2-chloropyridine | Fluazifop-p-butyl | Herbicide | chempanda.com |

| 5-Bromo-2-chloropyridine | Azoxystrobin | Fungicide | chempanda.com |

| 2-Chloropyridine | Pyrithione | Fungicide | agropages.com |

| 2-Chloropyridine | Pyripropoxyfen | Insecticide | agropages.com |

The targeted inhibition of enzymes is a cornerstone of drug discovery. The pyridine scaffold is frequently used to develop potent and selective enzyme inhibitors. The reactive sites on this compound allow for the attachment of various pharmacophores or for linking the molecule to fluorescent tags or affinity matrices, thereby creating chemical probes. These probes are invaluable tools for studying enzyme function, target validation, and understanding disease mechanisms. For example, the bromoethyl group can be used to covalently label a target protein, while the 2-chloro position can be modified through coupling reactions to optimize binding affinity and selectivity.

Utilization in Materials Science Research

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced organic materials. These materials find applications in electronics, photonics, and sensor technology.

Functional organic materials often derive their properties from the specific arrangement of aromatic and heterocyclic units. This compound can be envisioned as a precursor to such materials. The chloro and bromo functionalities allow for sequential and regioselective modifications, enabling the construction of well-defined oligomeric and polymeric structures.

For example, the chlorine atom can be a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or heteroaromatic rings, thereby extending the π-conjugated system. The bromoethyl group can undergo elimination to form a vinyl group, which can then be polymerized or used in other addition reactions. Alternatively, nucleophilic substitution of the bromide can introduce a range of functional groups that can influence the material's properties, such as solubility, thermal stability, and self-assembly behavior.

Star-shaped molecules, characterized by a central core from which multiple arms radiate, have garnered significant interest due to their unique photophysical and electronic properties. rsc.org Pyridine-containing star-shaped molecules are particularly noteworthy for their potential applications in organic light-emitting diodes (OLEDs), sensors, and as components of supramolecular assemblies.

While no specific examples of the use of this compound in the synthesis of star-shaped molecules have been reported, its structure lends itself to such applications. The 2-chloropyridine unit could potentially be trimerized or coupled to a central core to form the foundation of a star-shaped molecule. The bromoethyl groups on the periphery would then be available for further functionalization, allowing for the tuning of the molecule's properties. For example, these reactive sites could be used to attach chromophores, mesogenic units, or other functional moieties to the arms of the star.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of advanced materials.

| Reactive Site | Potential Transformations | Application in Materials Science |

| 2-Chloro Position | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Stille) | Introduction of various functional groups, Extension of π-conjugation |

| 5-(1-Bromoethyl) Group | Nucleophilic Substitution, Elimination to form a vinyl group | Attachment of peripheral functional units, Polymerization |

Spectroscopic and Advanced Analytical Methodologies for 5 1 Bromoethyl 2 Chloropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional 1H and 13C NMR are the primary techniques used for the initial structural verification of 5-(1-Bromoethyl)-2-chloropyridine. The expected spectra are predicted based on the distinct electronic environments of each proton and carbon atom.

Proton (1H) NMR: The 1H NMR spectrum is anticipated to show signals corresponding to the three types of protons in the molecule: those on the pyridine (B92270) ring and those in the 1-bromoethyl side chain. The aromatic region would display complex signals for the three pyridine protons (H-3, H-4, and H-6). The proton at the C-6 position, adjacent to the nitrogen, is expected to appear at the most downfield position among the aromatic protons. The aliphatic side chain would produce a quartet for the methine proton (-CHBr) due to coupling with the adjacent methyl protons, and a doublet for the terminal methyl protons (-CH3) due to coupling with the single methine proton.

Carbon-13 (13C) NMR: The 13C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, Br) and the aromaticity of the pyridine ring. The two carbons bonded to the electronegative chlorine (C-2) and bromine (within the ethyl group) would be shifted accordingly. The remaining four sp² hybridized carbons of the pyridine ring and the sp³ hybridized methyl carbon would appear at characteristic chemical shifts.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~151-154 |

| C3 | ~7.4-7.6 | ~123-125 |

| C4 | ~7.7-7.9 | ~140-142 |

| C5 | - | ~137-139 |

| C6 | ~8.3-8.5 | ~149-151 |

| -CH(Br)- | ~5.2-5.4 (quartet) | ~45-50 |

| -CH₃ | ~1.9-2.1 (doublet) | ~23-26 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the predicted 1H and 13C signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. plos.orgbas.bg These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment is used to identify protons that are coupled to each other (typically through two or three bonds). For this compound, a cross-peak between the methine quartet and the methyl doublet would definitively confirm the presence of the ethyl fragment. sdsu.edu It would also help in tracing the connectivity between the protons on the pyridine ring. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This 2D technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~5.3 ppm would show a cross-peak to the carbon signal at ~47 ppm, assigning them as the -CHBr group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com It is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methine and methyl protons of the bromoethyl group to the C-5 carbon of the pyridine ring, confirming the point of attachment of the side chain. youtube.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). rsc.orgnih.gov This precision allows for the determination of the exact elemental formula of this compound, which is C₇H₇BrClN. By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), the molecular formula can be confirmed with a high degree of confidence. nih.gov

A key feature in the mass spectrum of this compound is its unique isotopic pattern, which arises from the natural abundance of isotopes for both chlorine and bromine. ucalgary.calibretexts.org

A molecule containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks in the molecular ion region of its mass spectrum, corresponding to the different combinations of these isotopes. This results in three main peaks: the molecular ion peak (M), an M+2 peak, and an M+4 peak. The relative intensities of these peaks are predictable based on the probabilities of each isotope combination. youtube.com The presence of this distinct 3:4:1 intensity ratio provides definitive evidence for the presence of one chlorine and one bromine atom in the molecule. youtube.com

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Combination | Relative Mass (m/z) | Predicted Relative Intensity |

| M | ³⁵Cl + ⁷⁹Br | Base Peak | ~76% (3 * 0.507) |

| M+2 | ³⁷Cl + ⁷⁹Br or ³⁵Cl + ⁸¹Br | M + 2 | ~100% (1 * 0.507 + 3 * 0.493) |

| M+4 | ³⁷Cl + ⁸¹Br | M + 4 | ~25% (1 * 0.493) |

Note: Intensities are calculated based on isotope probabilities (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) and normalized. The M+2 peak is expected to be the most abundant.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity. cdc.gov The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Due to its expected volatility, Gas Chromatography is a suitable method for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. nih.goveurl-pesticides.eu A sample is vaporized and passed through a capillary column with a specific stationary phase. The separation is based on the compound's boiling point and its interactions with the column lining. The retention time is a characteristic property used for identification, while the peak area can be used to determine purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment of non-volatile or thermally sensitive compounds. ptfarm.pl For this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. helixchrom.comsielc.com Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with a buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid like formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis at a wavelength around 254-270 nm |

| Column Temperature | 25 - 40 °C |

Source: Adapted from general methods for pyridine analysis. nih.govhelixchrom.comsielc.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds such as this compound. cdc.gov This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection and identification using mass spectrometry.

Research Findings: In a typical GC-MS analysis of pyridine derivatives, the compound is introduced into the GC inlet, where it is vaporized. nih.gov The gaseous analytes are then carried by an inert gas (like helium) through a capillary column. For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often effective. scholaris.ca The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. chromatographyonline.com

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides structural information that can confirm the identity of the analyte. For this compound, characteristic fragments would be expected from the loss of bromine, chlorine, and the ethyl group. While specific studies on this compound are not prevalent in the reviewed literature, the methodology is well-established for related pyridine compounds. nih.gov

Below is a table outlining a plausible set of parameters for a GC-MS analysis of this compound.

Table 1: Illustrative GC/MS Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | 5% Phenyl Polymethylsiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying non-volatile or thermally sensitive compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly utilized. researchgate.net This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Research Findings: The purity of this compound can be effectively assessed using an RP-HPLC method with a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid or phosphoric acid to ensure sharp, symmetrical peaks for basic compounds like pyridines. ptfarm.plhelixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore. researchgate.net

By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity can be calculated. For quantitative analysis, a calibration curve is constructed by running standards of known concentration. Although specific validated methods for this compound are not detailed in the available literature, methods for similar structures, such as other pyridine derivatives, provide a strong basis for method development. helixchrom.com

The following table presents a typical set of conditions for an HPLC analysis.

Table 2: Representative HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural characterization of organic molecules by identifying their functional groups and conjugated systems.

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show specific absorption bands corresponding to its structural features. While a spectrum for the exact compound is not available, data from related structures like 2-chloropyridine (B119429) and other halogenated aromatics allow for predictable assignments.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C & C=N stretch | 1600-1450 |

| Alkyl Group | C-H stretch | 2980-2850 |

| Chloro-Aryl | C-Cl stretch | 1100-1030 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for those with conjugated systems. The pyridine ring in this compound contains π-electrons that can be excited by UV radiation, leading to characteristic π → π* transitions. The presence of substituents like chlorine and the bromoethyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The analysis of related pyridine derivatives indicates that absorption peaks can be expected in the UV region.

Table 4: Expected UV-Vis Absorption Data

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~210-230 nm | Ethanol or Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This powerful technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical reactivity and physical properties. numberanalytics.comnumberanalytics.com

Research Findings: The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. youtube.com

For this compound, an X-ray crystallographic study would reveal the exact spatial orientation of the chloro- and bromoethyl- substituents on the pyridine ring, the planarity of the ring, and the intermolecular interactions (e.g., packing forces) in the crystal lattice. nih.gov While no published crystal structure for this compound was found in the searched results, the principles of the technique are universally applicable. The data obtained would be crucial for computational modeling and for understanding structure-activity relationships if the compound is used as a synthetic intermediate.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Computational and Theoretical Investigations of 5 1 Bromoethyl 2 Chloropyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For a molecule like 5-(1-Bromoethyl)-2-chloropyridine, such calculations would be invaluable in predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. du.ac.irbohrium.com For substituted pyridines, DFT can be used to understand how different functional groups influence the electron distribution and, consequently, the reactivity of the molecule. rsc.orgrsc.org For instance, studies on halogenated pyridines have shown that the position and nature of the halogen substituent significantly affect the molecule's electronic properties and its susceptibility to nucleophilic or electrophilic attack. rsc.orgvaia.com A DFT study on this compound would similarly elucidate the roles of the chloro, bromoethyl, and pyridine (B92270) ring nitrogen atoms in directing its chemical reactivity.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. acs.org It is instrumental in predicting how a molecule will interact with other charged species. In MEP maps, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. For related pyridine derivatives, MEP analysis has been used to identify reactive sites. acs.org An MEP map of this compound would highlight the electrophilic and nucleophilic centers, offering a visual guide to its reactivity.

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational methods allow for the detailed exploration of reaction mechanisms that can be difficult to study experimentally.

Transition State Analysis and Energy Barriers

Transition state theory is a cornerstone of reaction kinetics. Computational chemists can locate the transition state—the highest energy point along the reaction pathway—and calculate its energy. This energy barrier determines the rate of the reaction. For reactions involving substituted pyridines, such as nucleophilic substitution, computational analysis can reveal the energetics of the process. vaia.comresearchgate.net A theoretical study on reactions of this compound, for example, could calculate the energy barriers for substitution at the carbon bearing the bromine or chlorine, providing insight into which substitution is more favorable.

Reaction Coordinate Pathways

The reaction coordinate is the path of lowest energy that connects reactants to products through the transition state. By mapping this pathway, chemists can visualize the entire course of a reaction. Computational studies on related systems have successfully mapped such pathways, providing a detailed narrative of bond breaking and formation. researchgate.net For this compound, tracing the reaction coordinate for potential reactions, such as eliminations or substitutions, would offer a dynamic picture of its chemical transformations.

Structure-Reactivity and Structure-Property Relationships

The relationship between a molecule's structure and its chemical reactivity or physical properties is a central theme in chemistry. Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies use computational descriptors to predict the behavior of molecules.

For various halogenated aromatic and heterocyclic compounds, QSAR and QSPR studies have been successfully employed to predict properties like toxicity or binding affinity to biological targets. nih.govnih.gov These studies rely on calculating a range of molecular descriptors that quantify different aspects of the molecule's structure. For this compound, a systematic computational analysis could generate these descriptors, which would be the first step toward building predictive models for its biological activity or physical properties. This would be particularly valuable given the prevalence of substituted pyridines in pharmaceuticals and agrochemicals. wikipedia.orgnih.govnih.gov

Stereochemical Analysis and Conformational Studies

The molecular structure of this compound contains a chiral center, which gives rise to stereoisomerism. Furthermore, the rotation around single bonds allows for different spatial arrangements of its atoms, known as conformations.

The carbon atom in the ethyl group, which is bonded to a hydrogen atom, a methyl group, a bromine atom, and the 2-chloropyridin-5-yl group, is a stereocenter. As a result, this compound can exist as a pair of enantiomers: (R)-5-(1-bromoethyl)-2-chloropyridine and (S)-5-(1-bromoethyl)-2-chloropyridine. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Without experimental data, it is not possible to determine the specific optical rotation of each enantiomer. However, a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, would be optically inactive.

Conformational analysis of this compound involves the study of the different spatial arrangements of the atoms that result from rotation around the single bond connecting the chiral center to the pyridine ring. These different arrangements are called conformers or rotamers.

The relative energies of these conformers are influenced by several factors, including:

Steric Hindrance: The bulky bromine atom and the 2-chloro-substituted pyridine ring can lead to steric strain in certain conformations where these groups are in close proximity.

Dipole-Dipole Interactions: The polar C-Br and C-Cl bonds, as well as the nitrogen atom in the pyridine ring, create dipole moments within the molecule. The interactions between these dipoles will influence the stability of different conformers.

Torsional Strain: Rotation around the C-C single bond of the ethyl group and the C-C bond connecting the ethyl group to the pyridine ring will be associated with torsional strain.

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for investigating the potential energy surface of a molecule and identifying its stable conformers. mdpi.com Such studies can predict the geometries and relative energies of the different conformers, as well as the energy barriers to rotation between them.

For substituted pyridines in general, the orientation of the substituent relative to the pyridine ring is a key aspect of their conformational analysis. mdpi.comresearchgate.net The interplay of electronic and steric effects determines the most stable conformations.

A comprehensive computational study of this compound would involve:

Conformational Search: Systematically exploring the potential energy surface to identify all possible low-energy conformers.

Geometry Optimization: Calculating the precise geometry of each conformer that corresponds to a minimum on the potential energy surface.

Energy Calculations: Determining the relative energies of the conformers to identify the most stable ones.

Rotational Barrier Analysis: Calculating the energy required to rotate around the key single bonds to understand the flexibility of the molecule.

The results of such a study would provide valuable insights into the three-dimensional structure and dynamic behavior of this compound, which are crucial for understanding its reactivity and potential interactions with other molecules. However, at present, specific data from such detailed research on this particular compound is not available.

Environmental Considerations and Monitoring of Halogenated Pyridines in Research Contexts

Environmental Fate and Degradation Pathways of Halogenated Pyridine (B92270) Compounds

The environmental fate of pyridine and its derivatives is influenced by a combination of abiotic and biotic processes. tandfonline.comcapes.gov.br These include photochemical transformations, complexation, surface attenuation, transport, and, most significantly, biological degradation. tandfonline.comcapes.gov.brresearchgate.net

Pyridine itself is known to be readily biodegradable in soil, with numerous bacterial strains capable of using it as a sole source of carbon and nitrogen. tandfonline.comcapes.gov.brresearchgate.net However, the substitution of halogen atoms onto the pyridine ring, as seen in 5-(1-Bromoethyl)-2-chloropyridine, can significantly alter its susceptibility to degradation. tandfonline.com The nature and position of these substituents play a crucial role in the compound's environmental persistence. tandfonline.com

Research indicates that many simple pyridine derivatives, such as hydroxypyridines and pyridinecarboxylic acids, are degraded by bacteria through pathways involving hydroxylated intermediates. tandfonline.com In some cases, the initial hydroxylation step is unusual because it incorporates an oxygen atom derived from water. tandfonline.com However, there is evidence to suggest that pyridine and some of its substituted forms may be degraded through novel mechanisms that could involve initial reductive steps, bypassing the common hydroxylated intermediates seen in the metabolism of other aromatic compounds. tandfonline.com

A significant knowledge gap exists regarding the environmental fate of specific classes of halogenated pyridines, including chloropyridines, which are among the most important and frequently detected pyridine derivatives in environmental samples. tandfonline.com The stability of the carbon-halogen bond often makes these compounds more resistant to degradation than their non-halogenated counterparts. researchgate.netnih.gov The biodegradation of halogenated aromatics is considered a sustainable and environmentally friendly method for their removal, but it is a complex process. nih.gov Microorganisms have evolved specific enzymes and metabolic pathways to detoxify and utilize these compounds. nih.gov The degradation process for halogenated aromatics can generally be divided into three stages: upper, middle, and lower metabolic pathways that successively convert the toxic compounds into common cellular metabolites. nih.gov The most challenging step is often the dehalogenation that occurs in the middle pathway. nih.gov

Table 1: Factors Influencing the Environmental Degradation of Halogenated Pyridines

| Factor | Description | Potential Impact on this compound |

| Abiotic Processes | Photochemical transformation, complexation, and surface attenuation. tandfonline.comresearchgate.net | The bromine and chlorine substituents may influence light absorption and reactivity, potentially leading to photodegradation. Its polarity will affect its adsorption to soil and sediment particles. |

| Biotic Processes | Microbial degradation, which can be aerobic or anaerobic. nih.gov | The presence of both chloro and bromo substituents on the pyridine ring likely increases its resistance to microbial degradation compared to unsubstituted pyridine. Specific microbial enzymes would be required for dehalogenation. |

| Substituent Effects | The type, number, and position of halogen atoms on the pyridine ring. tandfonline.com | The 2-chloro and 5-(1-bromoethyl) groups will dictate the electronic properties and steric hindrance of the molecule, affecting enzymatic interactions and overall biodegradability. |

Analytical Methodologies for Environmental Detection and Quantification

Given the potential persistence and toxicity of halogenated organic compounds, robust analytical methods are essential for their detection and quantification in environmental samples. chromatographyonline.comnih.gov The complexity of environmental matrices, such as water, soil, and biological tissues, requires highly sensitive and selective techniques. researchgate.netnih.gov

Identifying unknown halogenated compounds in complex environmental samples presents a significant analytical challenge due to matrix noise. researchgate.netnih.gov Gas chromatography (GC) coupled with various detectors is a cornerstone technique for this purpose. cdc.gov

One powerful approach involves using a mass spectrometer (MS) as an element-specific detector for the gas chromatograph. nih.gov In this method, molecules eluting from the GC column are atomized in a microwave-induced discharge, allowing for the specific detection of compounds containing elements like fluorine, chlorine, bromine, and iodine. nih.gov This technique enables the determination of retention times for unknown halogenated compounds, facilitating their identification. nih.gov

For a more in-depth analysis and to handle the complexity of environmental extracts, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers superior separation capabilities. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can effectively separate and identify numerous halogenated organic compounds within a single analytical run. chromatographyonline.com

Sample preparation is a critical step for removing interfering substances. chromatographyonline.comnih.gov Techniques like liquid-liquid extraction or solid-phase extraction are used to isolate and concentrate the target analytes from the sample matrix. Cleanup procedures often employ materials like silica, alumina, and Florisil to remove lipids and other polar interferences. chromatographyonline.com

Monitoring for trace levels of halogenated pyridines requires methods with very low limits of detection. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique, capable of detecting concentrations several orders of magnitude lower than screening methods. researchgate.net High-resolution gas chromatography (HRGC) coupled with mass spectrometry offers enhanced resolution and sensitivity for analyzing volatile compounds like pyridine derivatives. cdc.gov

The electron capture detector (ECD) is another highly sensitive detector for gas chromatography, particularly for electronegative compounds like halogenated organics. chromatographyonline.com The ECD can detect minute quantities, making it ideal for trace analysis of these pollutants. chromatographyonline.com

For non-volatile or thermally unstable compounds, high-performance liquid chromatography (HPLC) can be a suitable alternative. cdc.govamecj.com HPLC has been successfully used for the analysis of pyridine and its metabolites in biological samples. cdc.gov

Advanced X-ray based techniques, often utilizing synchrotron radiation, provide powerful tools for in-situ quantification and chemical speciation of trace elements and can be adapted for organohalogen analysis in certain contexts. nih.gov Furthermore, biomonitoring, using organisms like plants to accumulate pollutants, can serve as a cost-effective method for estimating the presence of trace elements and other contaminants in the environment over time. nih.gov

Table 2: Analytical Techniques for Halogenated Pyridine Monitoring

| Technique | Detector | Application | Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of volatile and semi-volatile compounds. cdc.gov | High sensitivity, high specificity, structural information. researchgate.netcdc.gov |

| Electron Capture Detector (ECD) | Trace analysis of electronegative (halogenated) compounds. chromatographyonline.com | Extremely high sensitivity to halogenated compounds. chromatographyonline.com | |

| Microwave-Induced Plasma | Element-specific detection of halogenated compounds. nih.gov | Can specifically identify compounds containing halogens. nih.gov | |

| Comprehensive 2D GC (GC×GC) | Time-of-Flight MS (TOF-MS) | Analysis of complex mixtures of halogenated organics. chromatographyonline.com | Superior separation power and peak capacity. chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., UV, MS) | Analysis of non-volatile or thermally labile compounds. cdc.govamecj.com | Suitable for a different range of compound polarities and stabilities. cdc.gov |

Future Research Directions and Emerging Trends in 5 1 Bromoethyl 2 Chloropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of halogenated pyridines, including 5-(1-Bromoethyl)-2-chloropyridine, is a cornerstone of many chemical industries. However, traditional methods often involve harsh conditions and the use of hazardous reagents. nih.govrsc.org Future research is increasingly focused on developing "green" and sustainable synthetic processes. rsc.orgrasayanjournal.co.in This involves exploring alternative, safer reagents and developing more efficient catalytic systems. rsc.org

A significant area of interest is the direct C-H halogenation, which would replace C-H bonds with halogen atoms in a single step, producing cleaner byproducts like water. rsc.org While challenging due to the high strength of C-H bonds, this approach is highly desirable for its atom economy. rsc.org Another promising avenue is the use of halide salts as nucleophiles in electrophilic halogenation processes, potentially with clean oxidants like hydrogen peroxide or oxygen. rsc.org

Recent advancements have shown the potential of using water as a solvent in the amination of polyhalogenated pyridines, offering a more environmentally friendly alternative to traditional organic solvents. acs.org Additionally, innovative methods for the selective halogenation of pyridines using designed phosphine (B1218219) reagents are being developed to overcome the limitations of traditional electrophilic aromatic substitution reactions. nih.govresearchgate.net

Exploration of Novel Reactivity Modes and Catalytic Transformations

The reactivity of this compound and other halogenated pyridines is a rich area for exploration. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations. Future research will likely focus on uncovering new reactivity patterns and developing novel catalytic systems to control these reactions with high selectivity.

Palladium-catalyzed reactions, such as amination and Suzuki coupling, have already been utilized to modify 5-bromo-2-chloropyridine (B1630664). sigmaaldrich.comsigmaaldrich.com Further exploration of transition metal catalysis could unlock new synthetic pathways. For instance, developing catalysts for the selective functionalization of specific C-H bonds would be a significant breakthrough. rsc.org

Moreover, understanding the subtle differences in reactivity between the various halogenated positions on the pyridine (B92270) ring is crucial for designing selective transformations. Computational studies can play a vital role in elucidating reaction mechanisms and predicting reactivity, guiding the development of new synthetic methods. nih.govresearchgate.net

Expansion of Applications in Chemical Biology and Advanced Materials

Halogenated pyridines are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netnbinno.com this compound and its derivatives are no exception. Future research will aim to expand their applications in these and other emerging fields.

In chemical biology, these compounds can be used as scaffolds for the development of new bioactive molecules. medchemexpress.combiosynth.com The ability to selectively introduce different functional groups allows for the fine-tuning of their biological activity. For example, derivatives of 5-bromo-2-chloropyridine have been investigated for their potential as anticancer and anti-inflammatory agents. nbinno.comnbinno.com

In the realm of advanced materials, halogenated pyridines are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. nbinno.com The unique electronic properties imparted by the halogen atoms and the pyridine ring make them attractive components for these materials. Future work will likely explore the incorporation of this compound into new materials with tailored optical and electronic properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. eurekalert.orgrjptonline.orgchemai.io These powerful tools can analyze vast amounts of chemical data to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. eurekalert.orgchemai.ioacs.org

For a compound like this compound, AI and ML algorithms could be trained on existing reaction data to predict the products of new reactions with high accuracy. acs.org This would significantly reduce the amount of time and resources spent on trial-and-error experimentation. chemai.io Furthermore, AI can be used to design new catalysts and reagents with enhanced reactivity and selectivity for the synthesis of halogenated pyridines. arxiv.org

The integration of high-throughput experimentation with machine learning models is a particularly promising area. arxiv.org This combination allows for the rapid generation of large datasets that can be used to train more accurate and predictive models, accelerating the discovery of new chemical transformations and applications for compounds like this compound. rsc.org

Strategies for Minimizing Environmental Footprint in Halogenated Pyridine Synthesis and Application

Minimizing the environmental impact of chemical processes is a critical goal for the chemical industry. The synthesis and application of halogenated pyridines, while essential, can have environmental consequences. nih.govresearchgate.net Future research will focus on developing strategies to mitigate these impacts throughout the lifecycle of these compounds.

This includes the development of greener synthetic methods, as discussed earlier, that reduce waste and the use of toxic substances. rasayanjournal.co.in Additionally, research into the environmental fate and transport of halogenated pyridines is crucial for understanding and managing their potential risks. nih.gov This knowledge can inform the design of more biodegradable or easily remediated compounds.

Q & A

Q. What are the recommended synthetic routes for 5-(1-Bromoethyl)-2-chloropyridine, and what are the critical reaction parameters?

The synthesis typically involves bromination of a 2-chloropyridine derivative. A common approach is the substitution of a hydroxyl or methyl group at the 5-position of 2-chloropyridine using brominating agents like PBr₃ or HBr in the presence of a catalyst. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are effective . Key parameters include temperature control (to avoid side reactions such as dehalogenation) and stoichiometric ratios to minimize polybrominated byproducts. Reaction progress should be monitored via TLC or GC-MS.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br and δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (232.17 g/mol) and isotopic patterns for bromine .

- Elemental Analysis : Ensure C, H, N, Br, and Cl percentages align with theoretical values .

Q. What safety precautions are essential when handling this compound in the lab?

As a halogenated pyridine derivative, it may share hazards with 2-chloropyridine, including skin/eye irritation and respiratory toxicity . Use PPE (gloves, goggles, fume hood), avoid inhalation, and store in a cool, dry environment. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste.

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and intermediates in bromination reactions. Focus on the energy barriers for bromine substitution versus side reactions (e.g., ring bromination). Solvent effects (DMF, THF) can be simulated using the PCM model to optimize reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridine derivatives?

Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example, DMSO-d₆ can induce proton exchange broadening. Use deuterated chloroform (CDCl₃) for sharper peaks and compare with literature data for analogous compounds (e.g., 5-Bromo-2-chloropyridine, δ 8.3–8.7 ppm for aromatic protons) . X-ray crystallography (via SHELXL ) provides definitive structural confirmation.

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and Br groups activate the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromoethyl group enhances electrophilicity at the 5-position, enabling selective coupling with arylboronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/ethanol mixtures (80–100°C) .

Q. What are the potential biological applications of this compound, and how can its bioactivity be assessed?

Analogous compounds (e.g., ABT-594) act as nicotinic acetylcholine receptor agonists with analgesic properties . Screen for bioactivity via:

- In vitro assays : Receptor binding studies (radioligand displacement).

- In vivo models : Rodent neuropathic pain tests (e.g., von Frey filaments).

- ADMET profiling : Microsomal stability and cytotoxicity in HepG2 cells.

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage of this compound?